Physicochemical Property Differentiation: LogP and Lipophilicity Comparison with 2,6-Dichlorophenethylamine
The predicted octanol-water partition coefficient (LogP) for 2-(2,6-Dichlorophenyl)propan-1-amine is 3.0556, which is lower than that of the closely related 2,6-dichlorophenethylamine (LogP = 3.19490) [1]. This difference indicates a slight reduction in lipophilicity for the propan-1-amine derivative, which can influence membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.0556 (predicted) |
| Comparator Or Baseline | 2,6-Dichlorophenethylamine: 3.19490 (predicted) |
| Quantified Difference | -0.1393 (predicted) |
| Conditions | Predicted using computational models (XLogP) |
Why This Matters
This quantitative difference in lipophilicity can affect a compound's ability to cross biological membranes and its overall pharmacokinetic profile, which is critical when selecting a starting point for lead optimization in drug discovery programs.
- [1] Chem960. 2,6-Dichlorophenethylamine. CAS 14573-23-0. LogP: 3.19490. View Source
